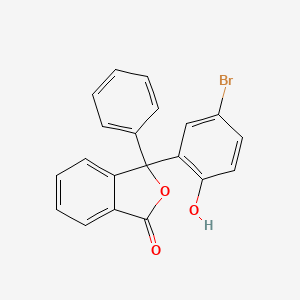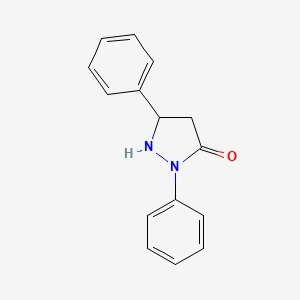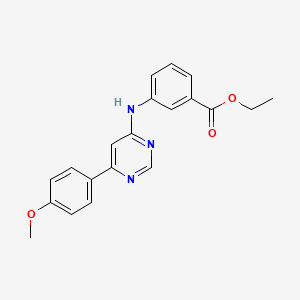
4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one is a chemical compound with a unique structure that includes a pyrazolidinone ring substituted with a hydroxyethyl group, a methyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one typically involves the reaction of 4-methyl-1-phenylpyrazolidin-3-one with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the nitrogen atom on the ethylene oxide, followed by ring opening and subsequent formation of the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(2-oxoethyl)-4-methyl-1-phenylpyrazolidin-3-one.
Reduction: Formation of 4-(2-hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-ol.
Substitution: Formation of substituted phenyl derivatives, such as 4-(2-hydroxyethyl)-4-methyl-1-(4-bromophenyl)pyrazolidin-3-one.
科学的研究の応用
4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(2-Hydroxyethyl)phenol: A simpler compound with a hydroxyethyl group attached to a phenol ring.
4-(2-Hydroxyethyl)-1,2-benzenediol: Contains an additional hydroxyl group compared to 4-(2-Hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one.
4-Methyl-1-phenylpyrazolidin-3-one: Lacks the hydroxyethyl group, making it less versatile in terms of chemical reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the hydroxyethyl group enhances its solubility and ability to form hydrogen bonds, while the pyrazolidinone ring provides a stable scaffold for further modifications.
特性
CAS番号 |
71363-81-0 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)-4-methyl-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C12H16N2O2/c1-12(7-8-15)9-14(13-11(12)16)10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3,(H,13,16) |
InChIキー |
NLZJPSQPARBYLT-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(NC1=O)C2=CC=CC=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trans-3-methyl-8-oxo-7-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12912190.png)

![1-{4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-yl}ethan-1-one](/img/structure/B12912192.png)

![N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B12912203.png)



![Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-](/img/structure/B12912233.png)
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)



